molecular formula C10H12O3 B1197386 2-Hydroxy-2-(p-tolyl)propanoic acid CAS No. 56031-84-6

2-Hydroxy-2-(p-tolyl)propanoic acid

Cat. No. B1197386
CAS RN: 56031-84-6
M. Wt: 180.2 g/mol
InChI Key: LXGWCXBGZLLXHZ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(p-tolyl)propanoic acid is a chemical compound with the CAS Number: 70589-40-1. It has a molecular weight of 180.2 and its IUPAC name is 2-hydroxy-2-(4-methylphenyl)propanoic acid . It is a solid substance .


Molecular Structure Analysis

The InChI code for 2-Hydroxy-2-(p-tolyl)propanoic acid is 1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Hydroxy-2-(p-tolyl)propanoic acid is a solid substance . It is stored in a dry environment at 2-8°C .

Scientific Research Applications

  • Ortho Functionalization of Substituted Toluenes : A study by Cai et al. (2007) developed a highly regioselective olefination of substituted N,N-dimethylbenzylamines. This process involved tuning the acidity of reaction conditions and led to the transformation of ortho-functionalized N,N-dimethylbenzylamines into 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions. This method is significant for the synthesis of 2-Hydroxy-2-(p-tolyl)propanoic acid and similar compounds (Cai et al., 2007).

  • Enantioselective Metabolism Studies : Matsumoto et al. (1992) investigated the metabolism of p-Cymene in rabbits and isolated several optically active metabolites, including 2-Hydroxy-2-(p-tolyl)propanoic acid. This study provides insights into the metabolic pathways and enantiomeric ratios of these metabolites, essential for understanding the biological processing of such compounds (Matsumoto et al., 1992).

  • Enantioselective Metabolism of 4-Isopropenyltoluene : Another study by Matsumoto et al. (1994) on the metabolism of 4-Isopropenyltoluene in rabbits found 2-Hydroxy-2-(p-tolyl)propanoic acid as one of the metabolites. This research helps in understanding the enzymatic processing and potential applications of 2-Hydroxy-2-(p-tolyl)propanoic acid in biological systems (Matsumoto et al., 1994).

  • Phloretic Acid in Polybenzoxazine Synthesis : Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid, a compound similar to 2-Hydroxy-2-(p-tolyl)propanoic acid, as a renewable building block for polybenzoxazine synthesis. This approach highlights the potential use of similar compounds in materials science (Trejo-Machin et al., 2017).

  • Synthesis of Neuroexcitant Analogues : Pajouhesh et al. (2000) described the enantioselective synthesis of neuroexcitant analogues using a derivative of 2-Hydroxy-2-(p-tolyl)propanoic acid. This study is significant for the development of new pharmacologically active compounds (Pajouhesh et al., 2000).

  • Anti-Inflammatory Activity Study : Savić et al. (2011) conducted a study on β-hydroxy-β-aryl propanoic acids, structurally similar to 2-Hydroxy-2-(p-tolyl)propanoic acid, to determine their anti-inflammatory activity. This research is crucial for understanding the medicinal applications of such compounds (Savić et al., 2011).

Safety And Hazards

The safety information for 2-Hydroxy-2-(p-tolyl)propanoic acid indicates that it has the GHS07 pictogram. The signal word is “Warning”. Hazard statements include H302-H312-H332, which indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

2-hydroxy-2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGWCXBGZLLXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971412
Record name 2-Hydroxy-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(p-tolyl)propanoic acid

CAS RN

56031-84-6, 70589-40-1
Record name 2-Hydroxy-2-(4-tolyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056031846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, alpha-hydroxy-alpha,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T MATSUMOTO, T ISHIDA, Y TAKEDA… - Biological and …, 1994 - jstage.jst.go.jp
4-Isopropenyltolueue (8) was administered orally to rabbits and the following four optically active metabolites, 2-(p-tolyl) propanoic acid (10), p-(l-carboxyethyl) benzoic acid (11), 2-…
Number of citations: 6 www.jstage.jst.go.jp
T Ishida, T Matsumoto - Xenobiotica, 1992 - Taylor & Francis
1. The enantioselective metabolism of cumene (isopropylbenzene) was studied in intact rabbits. 2. Of the total 2-phenyl-1-propanol formed metabolically, 90.3% was shown by hplc to …
Number of citations: 11 www.tandfonline.com
SH Sweilam, FM Abdel Bar, AI Foudah, MH Alqarni… - Separations, 2023 - mdpi.com
Plants of the genus Echinop (Asteraceae) are traditional medicinal plants used to treat several GIT ailments, owing to their diverse bioactive secondary metabolites, including …
Number of citations: 4 www.mdpi.com

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